molecular formula C33H54O6 B13758212 Tris(1-methylheptyl) benzene-1,2,4-tricarboxylate CAS No. 59431-98-0

Tris(1-methylheptyl) benzene-1,2,4-tricarboxylate

Cat. No.: B13758212
CAS No.: 59431-98-0
M. Wt: 546.8 g/mol
InChI Key: UVCNQUKPQSCICG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(1-methylheptyl) benzene-1,2,4-tricarboxylate is a trialkyl ester derived from trimellitic acid (benzene-1,2,4-tricarboxylic acid), where each carboxylic acid group is esterified with a 1-methylheptyl alcohol moiety. These esters are primarily used as plasticizers in polymers like polyvinyl chloride (PVC) due to their high thermal stability and low migration rates. The 1-methylheptyl substituent, a branched alkyl chain, likely enhances the compound’s compatibility with polymer matrices and resistance to extraction by solvents or fats, similar to other branched esters like TOTM .

Properties

CAS No.

59431-98-0

Molecular Formula

C33H54O6

Molecular Weight

546.8 g/mol

IUPAC Name

trioctan-2-yl benzene-1,2,4-tricarboxylate

InChI

InChI=1S/C33H54O6/c1-7-10-13-16-19-25(4)37-31(34)28-22-23-29(32(35)38-26(5)20-17-14-11-8-2)30(24-28)33(36)39-27(6)21-18-15-12-9-3/h22-27H,7-21H2,1-6H3

InChI Key

UVCNQUKPQSCICG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC(=O)C1=CC(=C(C=C1)C(=O)OC(C)CCCCCC)C(=O)OC(C)CCCCCC

Origin of Product

United States

Preparation Methods

The synthesis of Tris(1-methylheptyl) benzene-1,2,4-tricarboxylate typically involves the esterification of 1,2,4-benzenetricarboxylic acid with 1-methylheptyl alcohol. The reaction is carried out under high-temperature conditions in the presence of an esterification catalyst . Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Tris(1-methylheptyl) benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between tris(1-methylheptyl) benzene-1,2,4-tricarboxylate and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications Thermal Stability/Boiling Point Regulatory Status
Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate (TOTM) 3319-31-1 C₃₃H₅₄O₆ 546.78 Plasticizer for PVC films, tubing 585°C (decomposition) SML*: 1 mg/kg; restricted in infant food contact
Triisooctyl benzene-1,2,4-tricarboxylate 27251-75-8 C₃₃H₅₀O₆ 542.76 High-temperature polymer additives Data not reported Limited regulatory data; not listed in EU FCM regulations
Triisodecyl benzene-1,2,4-tricarboxylate 53894-23-8 C₃₉H₆₆O₆ 630.94 Specialty plasticizers for low-migration applications Data not reported Not evaluated by EFSA; used in non-food-contact materials
Tributyl benzene-1,2,4-tricarboxylate Not specified C₂₁H₂₈O₆ 376.44 Laboratory-scale applications Lower thermal stability Readily biodegradable; limited industrial use

*SML: Specific Migration Limit in food contact materials.

Structural and Functional Differences

  • Substituent Chain Length and Branching :

    • TOTM (2-ethylhexyl) and triisooctyl analogues feature branched C8 chains, enhancing polymer compatibility and reducing volatility compared to linear chains . The 1-methylheptyl group (C8, branched) in the target compound is expected to exhibit similar behavior.
    • Triisodecyl derivatives (C10 chains) offer lower migration rates due to increased molecular weight and steric hindrance, making them suitable for durable products .
  • Thermal and Chemical Stability :

    • TOTM demonstrates exceptional thermal stability (decomposition at 585°C), critical for PVC processing at high temperatures . Shorter-chain esters like tributyl analogues degrade more readily .
  • Regulatory Compliance :

    • TOTM is approved for food-contact PVC (e.g., wrap films, tubing) under EU regulations but is prohibited in infant food applications . Triisodecyl and triisooctyl variants lack comprehensive safety assessments for food-contact use .

Environmental and Health Considerations

  • Biodegradability :
    • Tributyl analogues are readily biodegradable, whereas TOTM and longer-chain esters show slower degradation due to their hydrophobicity .
  • Data for triisodecyl and triisooctyl variants remain scarce.

Biological Activity

Tris(1-methylheptyl) benzene-1,2,4-tricarboxylate (TMHBT) is an organic compound with the molecular formula C33H54O6 and a molecular weight of approximately 546.79 g/mol. It is classified as a high molecular weight ester derived from trimellitic acid and is recognized for its low volatility and high thermal stability. This compound has garnered attention for its potential applications in various fields, particularly in drug delivery systems and as a plasticizer in polymers. This article delves into the biological activity of TMHBT, summarizing key research findings, case studies, and relevant data.

TMHBT exhibits several physicochemical properties that contribute to its biological activity:

PropertyValue
Molecular Weight546.79 g/mol
Melting Point< -50 °C
Boiling Point283 °C (4 hPa)
Water SolubilityLow
Vapor Pressure< 2.8 x 10⁻⁴ Pa (100 °C)

Biological Activity Overview

Research on TMHBT primarily focuses on its biocompatibility , toxicity , and potential therapeutic applications . Notably, TMHBT has been investigated for its role in drug delivery systems due to its ability to enhance the solubility and bioavailability of hydrophobic drugs.

Biocompatibility and Toxicity

Studies have shown that TMHBT exhibits low toxicity levels. In a feeding study with Sprague-Dawley rats over 28 days, no significant adverse effects were observed on reproduction or developmental processes. Key findings include:

  • Reproductive Toxicity : The OECD reproductive/developmental toxicity screening test indicated a NOAEL (No Observed Adverse Effect Level) of 100 mg/kg bw/day for males and 1,000 mg/kg bw/day for females .
  • Metabolism : A significant portion of TMHBT is excreted unchanged or as metabolites in urine and feces after oral administration, suggesting low bioaccumulation potential .
  • Histopathological Effects : No dose-related histopathological changes were noted in treated groups, indicating a favorable safety profile .

Drug Delivery Systems

TMHBT's unique properties make it a promising candidate for drug delivery applications. Studies highlight its potential as a carrier for hydrophobic drugs:

  • Nanoparticle Formulation : Research is ongoing to explore TMHBT nanoparticles for targeted drug delivery, allowing for controlled release and improved therapeutic efficacy .
  • Carrier for Anticancer Drugs : TMHBT has been examined as a carrier for anticancer agents, enhancing their solubility and facilitating better therapeutic outcomes.

Environmental Impact

The environmental implications of TMHBT are also being studied. Its low toxicity towards aquatic organisms suggests minimal ecological risks when used in industrial applications . Additionally, research indicates that TMHBT does not significantly interact with cellular mechanisms at low concentrations, further supporting its safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.